Diethyl pyridine-3,4-dicarboxylate
Overview
Description
Diethyl pyridine-3,4-dicarboxylate is a chemical compound with the molecular formula C11H13NO4 . It is often used as a building block in organic synthesis for the preparation of various biologically active compounds .
Synthesis Analysis
The synthesis of diethyl pyridine-3,4-dicarboxylate and its derivatives has been reported in several studies . For instance, one study described the synthesis of diethyl 4-(phenyl-substituted)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylates catalyzed by CoCl2/K-10 montmorillonite in water . Another study reported the synthesis of 1-substituted diethyl 1H-pyrrole-3,4-dicarboxylates in good yields by acid-catalyzed treatment of diethyl 2,3-bis[(E,E)-(dimethylamino)-methylidene]succinate with various aliphatic and (hetero)aromatic primary amines .Molecular Structure Analysis
The molecular structure of diethyl pyridine-3,4-dicarboxylate can be represented by the SMILES stringCCOC(=O)C1=C(C)NC(C)=C(C1)C(=O)OCC
. The molecular weight of this compound is 253.29 . Chemical Reactions Analysis
Diethyl pyridine-3,4-dicarboxylate has been used in various chemical reactions. For example, it has been used to study the mechanism of electrochemical oxidation in ethanol/water solutions on a glassy carbon electrode . It has also been used as an electron donor in allylation and photooxidation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of diethyl pyridine-3,4-dicarboxylate include a melting point of 178-183 °C (lit.) and solubility in organic solvents .Scientific Research Applications
Hair Growth Enhancement
A study by Juchaux et al. (2020) demonstrated that a combination of pyridine-2, 4-dicarboxylic acid diethyl ester and resveratrol could synergize on biological pathways associated with hair growth, showing benefits in hair density.
Crystal Structure Study
Armas et al. (2003) focused on the crystal structure of diethyl 4-(4-bromophenyl)-6-methylthieno[2,3-b]pyridine-2,5-dicarboxylate, exploring intermolecular and intramolecular hydrogen bonds in this compound. This study enhances the understanding of such compounds' molecular structures Armas et al. (2003).
Synthesis of Novel Compounds
Yin and Tan (2003) reported the synthesis of eleven multifunctional compounds with pyridine-2,6-dicarboxylic acid, showcasing the versatility of diethyl pyridine derivatives in chemical synthesis Yin & Tan (2003).
Synthesis of Pyran Derivatives
Kudyakova et al. (2017) explored the synthesis of diethyl 2-ethoxy-6-CF3-2H-pyran-3,5-dicarboxylate, contributing to the synthetic potential of such pyran compounds in creating trifluoromethylated pyridine derivatives Kudyakova et al. (2017).
Formation of Heterocyclic Systems
Ahmed (2002) utilized diethyl 2-isothiocyanato-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3,6 dicarboxylate in synthesizing novel heterocyclic systems. This shows the application of diethyl pyridine derivatives in creating complex molecular structures Ahmed (2002).
Fluorescence Properties in Complexes
Rui-ren et al. (2006) synthesized Eu(III) and Tb(III) complexes with novel pyridine dicarboxylic acid derivatives, highlighting the fluorescence properties of these complexes and their potential in fluoroimmunoassay applications Rui-ren et al. (2006).
Synthesis of Isoxazole Derivatives
Ruano et al. (2005) provided a method for synthesizing highly functionalized 3-(pyridin-3-yl)isoxazoles, indicating the role of diethyl pyridine derivatives in developing diverse isoxazole compounds Ruano et al. (2005).
Synthesis of Antimicrobial Compounds
Prakash et al. (2011) synthesized new diethyl 1,4-dihydro-2,6-dimethyl-4-(3-aryl-1-phenyl-4-pyrazolyl)pyridine-3,5-dicarboxylates with antimicrobial evaluation, showcasing the potential of diethyl pyridine derivatives in creating pharmacologically active compounds Prakash et al. (2011).
Safety And Hazards
Future Directions
properties
IUPAC Name |
diethyl pyridine-3,4-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-3-15-10(13)8-5-6-12-7-9(8)11(14)16-4-2/h5-7H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIOSRDUNOOIMCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=NC=C1)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20350251 | |
Record name | diethyl pyridine-3,4-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20350251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl pyridine-3,4-dicarboxylate | |
CAS RN |
1678-52-0 | |
Record name | diethyl pyridine-3,4-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20350251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diethyl 3,4-pyridinedicarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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